molecular formula C24H36O6 B15090144 2-yl)ethyl]-1-naphthalenyl Ester

2-yl)ethyl]-1-naphthalenyl Ester

Cat. No.: B15090144
M. Wt: 420.5 g/mol
InChI Key: PEIPDDGCLUETGA-UHFFFAOYSA-N
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Description

The compound “2-yl)ethyl]-1-naphthalenyl Ester” is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals . This particular ester is characterized by its naphthalenyl group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: . For the synthesis of “2-yl)ethyl]-1-naphthalenyl Ester,” the specific carboxylic acid and alcohol used would depend on the desired ester structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of esters can be scaled up using continuous flow reactors, which allow for the efficient and consistent production of large quantities of the ester. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Esters, including “2-yl)ethyl]-1-naphthalenyl Ester,” undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products:

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Transesterification: New ester and alcohol.

Mechanism of Action

The mechanism of action of “2-yl)ethyl]-1-naphthalenyl Ester” would depend on its specific applicationThey can also undergo enzymatic hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: “2-yl)ethyl]-1-naphthalenyl Ester” is unique due to its naphthalenyl group, which imparts specific chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C24H36O6

Molecular Weight

420.5 g/mol

IUPAC Name

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3

InChI Key

PEIPDDGCLUETGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O

Origin of Product

United States

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